molecular formula C17H13N3O3S2 B363062 (Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid CAS No. 294197-48-1

(Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid

Cat. No.: B363062
CAS No.: 294197-48-1
M. Wt: 371.4g/mol
InChI Key: JHJSSQFJTFBLCX-GIJQJNRQSA-N
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Description

(Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid is a complex organic compound that features a benzo[d]thiazole moiety linked to a benzoic acid derivative. Compounds containing benzo[d]thiazole structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.

    Thioacetylation: The benzo[d]thiazole core is then subjected to thioacetylation using appropriate thioacetic acid derivatives.

    Hydrazone formation: The thioacetylated product is reacted with hydrazine or its derivatives to form the hydrazone linkage.

    Condensation with benzoic acid derivative: Finally, the hydrazone is condensed with a benzoic acid derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring.

    Reduction: Reduction reactions can occur at the hydrazone linkage, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with benzo[d]thiazole structures are often investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Medicine

In medicine, such compounds may be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors.

Industry

Industrially, these compounds can be used in the development of dyes, pigments, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: These include compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Hydrazone derivatives: Compounds such as phenylhydrazones and benzylidenehydrazones.

Uniqueness

The uniqueness of (Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid lies in its specific structure, which combines the benzo[d]thiazole moiety with a hydrazone linkage and a benzoic acid derivative. This unique combination may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(Z)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c21-15(10-24-17-19-13-7-3-4-8-14(13)25-17)20-18-9-11-5-1-2-6-12(11)16(22)23/h1-9H,10H2,(H,20,21)(H,22,23)/b18-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJSSQFJTFBLCX-NVMNQCDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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